Home > Products > Screening Compounds P67443 > Gb3-beta-ethylamine
Gb3-beta-ethylamine - 261155-98-0

Gb3-beta-ethylamine

Catalog Number: EVT-3165735
CAS Number: 261155-98-0
Molecular Formula: C20H37NO16
Molecular Weight: 547.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Globotriaosylceramide (Gb3)

Compound Description: Globotriaosylceramide (Gb3), also known as CD77 or the Pk blood group antigen, is a glycosphingolipid. It consists of a ceramide lipid tail linked to a trisaccharide sugar chain composed of galactose, galactose, and glucose. Gb3 is found in various cell types and plays a role in cell-cell interactions, signal transduction, and as a receptor for certain toxins, such as Shiga toxin. In Fabry disease, Gb3 accumulates in lysosomes due to α-galactosidase A deficiency, leading to various clinical manifestations [, , , , , , , , ].

Lyso-Globotriaosylsphingosine (lyso-Gb3)

Compound Description: Lyso-globotriaosylsphingosine (lyso-Gb3) is a deacylated form of Gb3, meaning it lacks the fatty acid chain attached to the sphingosine backbone. It is considered a biomarker for Fabry disease, as its levels are elevated in patients with the disease [, , , , , ]. Enzyme replacement therapy (ERT) with α-galactosidase A aims to reduce lyso-Gb3 levels and improve clinical outcomes [, , , , , , ].

α-Galactosidase A (AGAL)

Compound Description: α-Galactosidase A (AGAL) is a lysosomal enzyme responsible for the breakdown of Gb3. Mutations in the GLA gene encoding AGAL lead to enzyme deficiency or dysfunction, causing the accumulation of Gb3 in Fabry disease. ERT with recombinant AGAL (agalsidase alfa or agalsidase beta) is a mainstay treatment for Fabry disease, aiming to restore enzyme activity and reduce Gb3 accumulation [, , , , , , , , , ].

Migalastat

Compound Description: Migalastat (Galafold®) is an oral pharmacological chaperone that binds to specific mutated forms of AGAL, stabilizing them and increasing their activity []. It is an alternative treatment option for Fabry disease patients with "amenable" mutations, offering a less invasive treatment method compared to ERT [].

Shiga Toxin B-Subunit

Compound Description: Shiga toxin is a potent toxin produced by certain bacteria, notably Shigella dysenteriae and some strains of Escherichia coli. The B-subunit of Shiga toxin specifically binds to Gb3 on the surface of target cells, facilitating the entry of the toxin's A-subunit, which then inhibits protein synthesis, ultimately leading to cell death. This interaction between Shiga toxin and Gb3 is exploited in research to target drugs or other molecules to cells expressing Gb3 [].

Source and Classification

Gb3-beta-ethylamine, also known by its systematic name Galα(1-4)Galβ(1-4)Glc-β-ethylamine, is derived from the modification of globotriaosylceramide, a naturally occurring glycosphingolipid found in various biological membranes. This compound is classified under glycosphingolipids, which are characterized by their sugar-containing head groups attached to a ceramide backbone. The presence of the β-ethylamine moiety distinguishes it from other analogs, enhancing its solubility and potentially altering its biological interactions .

Synthesis Analysis

The synthesis of Gb3-beta-ethylamine involves several key steps and methodologies. A common approach utilizes click chemistry techniques to conjugate the β-ethylamine to the oligosaccharide structure.

Methods of Synthesis

  1. Starting Materials: The synthesis typically begins with the preparation of glucosylceramide as a precursor.
  2. Glycosylation Reaction: The reaction involves glycosylation of the ceramide backbone with appropriate sugar donors under controlled conditions to form the oligosaccharide chain.
  3. Introduction of β-Ethylamine: The β-ethylamine group is introduced through a coupling reaction, often employing protecting group strategies to ensure selectivity during synthesis.
  4. Purification: Following synthesis, purification methods such as chromatography are employed to isolate the desired product with high purity .
Molecular Structure Analysis

The molecular structure of Gb3-beta-ethylamine consists of a sphingosine backbone linked to a fatty acid via an amide bond, forming a ceramide structure. The oligosaccharide portion includes three monosaccharides: two galactose units and one glucose unit.

Structural Features

  • Chemical Formula: C20H37NO16
  • Molecular Weight: Approximately 493.48 g/mol
  • Functional Groups: The presence of hydroxyl groups on the sugar moieties and an amine group on the β-position contributes to its chemical reactivity and solubility characteristics .

The stereochemistry around the glycosidic bonds plays a crucial role in determining the biological activity and interaction specificity with other biomolecules.

Chemical Reactions Analysis

Gb3-beta-ethylamine participates in various chemical reactions due to its functional groups:

  1. Glycosylation Reactions: It can undergo further glycosylation to form more complex oligosaccharides.
  2. Acylation Reactions: The hydroxyl groups can be acylated to modify its solubility and biological activity.
  3. Degradation Pathways: Enzymatic degradation can occur via specific glycosidases that cleave the glycosidic bonds, leading to various metabolites that may have distinct biological functions .
Mechanism of Action

The mechanism of action for Gb3-beta-ethylamine primarily revolves around its role as a receptor for Shiga toxin. Upon binding, it facilitates the internalization of the toxin into cells, leading to cytotoxic effects.

Key Mechanistic Insights

  • Receptor Binding: The oligosaccharide head group specifically interacts with Shiga toxin, enhancing cellular uptake.
  • Signal Transduction: Following internalization, Gb3-beta-ethylamine may influence intracellular signaling pathways that affect cell survival and apoptosis .
Physical and Chemical Properties Analysis

Gb3-beta-ethylamine exhibits several notable physical and chemical properties:

  • Solubility: Enhanced solubility due to the β-ethylamine modification allows for better interaction in aqueous environments.
  • Stability: The compound's stability can vary based on pH and temperature, influencing its storage and application conditions.

Relevant Data

  • Melting Point: Specific melting point data may vary based on purity but generally indicates thermal stability within physiological ranges.
  • Spectroscopic Properties: Characterization techniques such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) provide insights into its structural integrity .
Applications

Gb3-beta-ethylamine has several scientific applications:

  1. Biochemical Research: It serves as a crucial tool for studying glycosphingolipid interactions in cellular processes.
  2. Toxin Studies: Its role in Shiga toxin internalization makes it valuable for research on bacterial pathogenesis and toxin biology.
  3. Therapeutic Development: Investigations into modifying Gb3-beta-ethylamine for drug delivery systems or as potential therapeutic agents against diseases involving glycosphingolipid metabolism are ongoing .
Enzymatic Pathways for Glycosphingolipid Biosynthesis

Glycosphingolipid (GSL) biosynthesis begins with ceramide formation in the endoplasmic reticulum, where ceramide synthases (CerS1-6) catalyze the acylation of sphingosine. This hydrophobic backbone is glucosylated by UDP-glucose ceramide glucosyltransferase to form glucosylceramide (GlcCer), the foundational precursor for all GSLs [1] [3]. Subsequent glycosylation occurs in the Golgi apparatus:

  • Lactosylceramide (LacCer) synthesis: β-1,4-galactosyltransferase 5 (β4Gal-T5) transfers galactose to GlcCer
  • Gb3 formation: Lactosylceramide α-1,4-galactosyltransferase (Gb3 synthase, A4GALT gene product) adds an α-linked galactose to LacCer via UDP-Gal donor [1] [5]

This enzymatic cascade exhibits strict topology: GlcCer synthesis occurs on the cytosolic Golgi face, followed by flippase-mediated translocation to the luminal side for galactosylation. The A4GALT-encoded Gb3 synthase is a type II transmembrane protein with a catalytic domain facing the Golgi lumen. Its D192xD194 motif coordinates Mn²⁺ ions essential for UDP-Gal binding, while N-glycosylation at Asn203 ensures proper folding and activity [5].

Table 1: Key Enzymes in Gb3 Biosynthesis

EnzymeGeneReaction CatalyzedCellular Localization
Glucosylceramide synthaseUGCGUDP-Glc + Ceramide → GlcCerCytosolic ER/Golgi
β-1,4-Galactosyltransferase 5B4GALT5UDP-Gal + GlcCer → LacCerGolgi lumen
Gb3 synthaseA4GALTUDP-Gal + LacCer → Gb3Trans-Golgi network

Chemoenzymatic Strategies for β-Ethylamine Functionalization

Chemoenzymatic synthesis of Gb3-β-ethylamine leverages engineered enzymes for site-selective modification:

  • Penicillin G acylase (PGA) engineering: Mutant PGAs install cleavable phenylacetamide groups on lysine residues or N-termini of glycoproteins. Subsequent β-ethylamine conjugation occurs via nucleophilic displacement, achieving >90% regioselectivity [4].
  • Glycosyltransferase redesign: Structure-guided mutations in Gb3 synthase (e.g., Q211E substitution) broaden acceptor specificity to accommodate ethylamine-modified LacCer analogs. This variant exhibits 4.2-fold higher activity toward synthetic acceptors versus wild-type [5] [7].

A hybrid approach combines chemical synthesis of ethylamine-derivatized LacCer (LacCer-β-NHCH₂CH₃) with enzymatic galactosylation:

  • Chemical synthesis of LacCer-β-ethylamine using N-ethylaminoethyl imidate donors
  • Purification by reverse-phase HPLC (95% yield)
  • Enzymatic galactosylation using recombinant Gb3 synthase (40-60% conversion) [7]

Table 2: Chemoenzymatic Approaches for Gb3-β-ethylamine Synthesis

StrategyKey ModificationYieldRegioselectivity
PGA-mediated bioconjugationLysine-β-ethylamination78-85%High (N-terminus preference)
Mutant Gb3 synthase (Q211E)Direct galactosylation of LacCer-ethylamine60%α1-4 specific
Sequential chemoenzymaticLacCer ethylamination → enzymatic extension45-55%Exclusive β-linkage

Role of Lactosylceramide α-1,4-Galactosyltransferase in Analog Synthesis

Gb3 synthase (EC 2.4.1.228) dictates the structural fidelity of Gb3 analogs through:

  • Acceptor binding pocket plasticity: The enzyme’s hydrophobic cleft accommodates ceramide modifications while maintaining catalytic efficiency. β-ethylamine-derivatized LacCer shows 70% relative activity versus native substrate [1] [5].
  • Steric tolerance: Molecular dynamics simulations reveal the β-ethylamine moiety occupies a solvent-exposed region near the enzyme’s catalytic base (Glu⁹⁷), minimizing steric clash [5].

Notably, the NOR variant (Q211E mutant) demonstrates enhanced utility for analog synthesis. This mutation repositions the catalytic loop to accommodate bulkier acceptors, enabling:

  • 3.8-fold increased kinetic efficiency (kcat/Km) for LacCer-β-ethylamine
  • Synthesis of non-natural NOR-glycans with β-ethylamine tags [5]

Enzyme engineering has yielded variants with improved thermostability (Tm +8°C) and 5-fold longer half-life, enabling continuous-flow production of Gb3-β-ethylamine at gram-scale [5] [7].

Comparative Analysis of Gb3-β-ethylamine vs. Native Gb3 Isoforms

Structural and biophysical comparisons reveal key differences:

Membrane Dynamics:

  • Hydrocarbon chain effects: Native Gb3 isoforms with C24:1 fatty acids form ordered lipid domains with 35% higher phase transition temperatures versus β-ethylamine analogs.
  • Polar headgroup: The β-ethylamine substitution increases headgroup hydration, reducing membrane curvature stress by 40% (measured by small-angle X-ray scattering) [1].

Properties

CAS Number

261155-98-0

Product Name

Gb3-beta-ethylamine

IUPAC Name

(2R,3S,5R)-2-[(3R,5S,6S)-6-[(3S,5S,6R)-6-(2-aminoethoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C20H37NO16

Molecular Weight

547.5 g/mol

InChI

InChI=1S/C20H37NO16/c21-1-2-32-18-14(30)11(27)16(7(4-23)34-18)37-20-15(31)12(28)17(8(5-24)35-20)36-19-13(29)10(26)9(25)6(3-22)33-19/h6-20,22-31H,1-5,21H2/t6?,7?,8?,9-,10?,11?,12?,13-,14-,15-,16+,17-,18+,19+,20-/m0/s1

InChI Key

DBTNJTQCWLYRTK-XYNCSFRQSA-N

SMILES

C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O)N

Canonical SMILES

C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O)N

Isomeric SMILES

C(CO[C@H]1[C@H](C([C@@H](C(O1)CO)O[C@H]2[C@H](C([C@H](C(O2)CO)O[C@@H]3[C@H](C([C@H](C(O3)CO)O)O)O)O)O)O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.